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molecular formula C18H18O4 B1610011 Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate CAS No. 634196-85-3

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Cat. No. B1610011
M. Wt: 298.3 g/mol
InChI Key: ANNFUQJVOWDOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770763B2

Procedure details

Under a nitrogen atmosphere, 2-(4-benzyloxy-phenyl)-pent-4-enoic acid methyl ester (750 g; 2.53 mol) is dissolved in ethyl acetate (7.5 L), and the resulting mixture cooled to −70° C. Ozone is introduced subsurface into the reaction for 3 h causing the reaction mixture to turn blue. The reaction mass is purged subsurface with nitrogen for 0.5 h to displace any residual ozone. At this point HPLC analysis indicates complete consumption of the starting material. The reaction mixture is warmed to −30° C. and held. In a separate vessel, zinc (450 g; 6.88 mol) and aqueous acetic acid (500 mL in 500 mL water) are combined and cooled to 0° C. The contents of the ozonolysis reactor are added to the aqueous acidic zinc mixture at such a rate as to maintain a reaction temperature of ≦0° C. After the addition is complete and the mixture has been held for 2 h, HPLC indicates conversion of intermediates to the desired aldehyde. The reaction mixture is filtered through Celite®, washed with water (2×4.5 L), and water (4.5 L) is added to the organic phase. Sodium bicarbonate (150 g; 1.79 mol) is added to the mixture, and stirring for 0.25 h gives a pH of >7. The aqueous layer is removed, and the volume is reduced to 2.25 L by reduced pressure distillation. The mixture is held at 50° C., and heptane (3L) is added to slowly provide a precipitate. The resulting slurry is cooled to 20° C. over 2 h, the solids are filtered, washed with heptane (3 L), and dried to constant weight at 45° C. and ˜25″ Hg. The title aldehyde, compound A (513 g; 68% isolated yield) is afforded as a tan solid.
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
450 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=C.[O:23]=[O+][O-].C(O)(=O)C.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
750 g
Type
reactant
Smiles
COC(C(CC=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
450 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirring for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
into the reaction for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mass is purged subsurface with nitrogen for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of ≦0° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
WASH
Type
WASH
Details
washed with water (2×4.5 L), and water (4.5 L)
ADDITION
Type
ADDITION
Details
is added to the organic phase
CUSTOM
Type
CUSTOM
Details
gives a pH of >7
CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed
DISTILLATION
Type
DISTILLATION
Details
the volume is reduced to 2.25 L by reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
is held at 50° C.
ADDITION
Type
ADDITION
Details
heptane (3L) is added
CUSTOM
Type
CUSTOM
Details
to slowly provide a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is cooled to 20° C. over 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solids are filtered
WASH
Type
WASH
Details
washed with heptane (3 L)
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 45° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(CC=O)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 513 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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